Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been utilized as a precursor for synthesizing a variety of bioactive compounds. For instance, it was transformed into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further reacted to yield compounds with potential antimicrobial and anti-inflammatory properties. These compounds, upon treatment with hydrazine hydrate and aromatic aldehydes, produced Schiff bases that exhibited promising biological activities (Narayana et al., 2006).
Photophysical and Singlet Oxygen Activation Properties
The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate, a structurally similar compound, when reacted with ethylene, has been studied for its photophysical properties and its ability to act as a singlet-oxygen sensitizer. This research has implications for the development of new materials with specific light-absorption and emission characteristics, potentially useful in photodynamic therapy or organic photovoltaics (Amati et al., 2010).
Synthesis of Fused and Polyfunctional Substituted Thiophenes
The key intermediate ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate has been synthesized and reacted with various reagents to afford different fused and polyfunctional substituted thiophenes. These newly synthesized compounds were evaluated for their antimicrobial activities, highlighting the compound's potential in creating new antimicrobial agents (Abu‐Hashem et al., 2011).
Antiinflammatory Activity of Thienopyrimidine Derivatives
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was also used to synthesize thienopyrimidine derivatives. These derivatives were evaluated for their anti-inflammatory activity, with certain compounds showing significant efficacy. This suggests the potential for developing new anti-inflammatory drugs based on the thienopyrimidine scaffold (El-kerdawy et al., 1996).
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCCRLVVPXZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119378 |
Source
|
Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312949-31-8 |
Source
|
Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312949-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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